1-(4-fluorobenzyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14819780
Molecular Formula: C17H19FN4O2S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19FN4O2S |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H19FN4O2S/c1-10(2)16-20-21-17(25-16)19-15(24)12-7-14(23)22(9-12)8-11-3-5-13(18)6-4-11/h3-6,10,12H,7-9H2,1-2H3,(H,19,21,24) |
| Standard InChI Key | ZCGMNNUCKQAFDD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Introduction
Key Features
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The compound exhibits conjugation between the thiadiazole and pyrrolidine rings through the ylidene bond.
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The presence of a fluorine atom on the benzyl group enhances its electronic properties, potentially influencing biological activity.
Synthesis Pathway
The synthesis of this compound likely involves multiple steps, including:
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Formation of the Thiadiazole Ring:
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The thiadiazole core is synthesized via cyclization reactions involving thiosemicarbazides or similar precursors with carbon disulfide or related reagents.
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Ylidene Linkage Formation:
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Condensation of the thiadiazole derivative with an aldehyde or ketone forms the ylidene bond.
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Pyrrolidine Functionalization:
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The pyrrolidine ring is functionalized with a carboxamide group and further substituted with the 4-fluorobenzyl moiety through nucleophilic substitution or reductive amination.
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General Reaction Scheme:
Biological Significance
Compounds containing thiadiazole and pyrrolidine rings are widely studied for their pharmacological potential. The following activities are commonly associated with such structures:
Potential Applications
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Antimicrobial Activity:
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Thiadiazoles are known for their antibacterial and antifungal properties.
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The fluorobenzyl group may enhance membrane permeability and interaction with microbial targets.
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Anti-inflammatory Effects:
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Carboxamide derivatives often exhibit anti-inflammatory activity by inhibiting enzymes like cyclooxygenase (COX).
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Anticancer Potential:
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Ylidene-linked heterocycles have shown promise as inhibitors of key cancer-related enzymes, such as kinases or topoisomerases.
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Enzyme Inhibition:
Analytical Characterization
To confirm the structure and purity of this compound, the following analytical techniques are typically employed:
Spectroscopic Methods
| Technique | Key Observations |
|---|---|
| NMR (¹H & ¹³C) | Identification of aromatic protons, fluorine coupling patterns, and carbon environments in pyrrolidine and thiadiazole rings. |
| Mass Spectrometry | Molecular ion peak at m/z = 333 confirming molecular weight. |
| IR Spectroscopy | Characteristic peaks for C=O (amide), C=N (thiadiazole), and C-F bonds. |
Chromatography
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High-performance liquid chromatography (HPLC) can be used for purity assessment.
Molecular Docking Studies
Preliminary computational studies suggest that this compound may interact strongly with biological targets such as enzymes or receptors due to:
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Hydrogen bonding via the carboxamide group.
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π–π interactions involving the aromatic fluorobenzyl ring.
ADMET Predictions
Predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles indicate good drug-like properties, adhering to Lipinski’s Rule of Five .
Future Research Directions
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Experimental validation of biological activity through in vitro and in vivo studies.
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Structural optimization to enhance potency and selectivity.
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Exploration of derivatives by substituting functional groups on the thiadiazole or pyrrolidine rings.
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